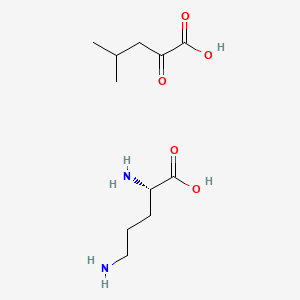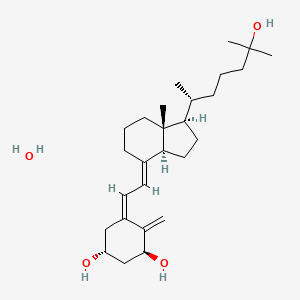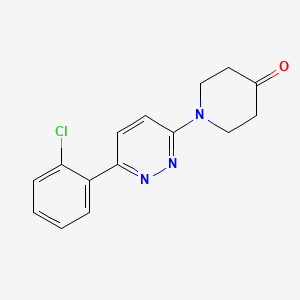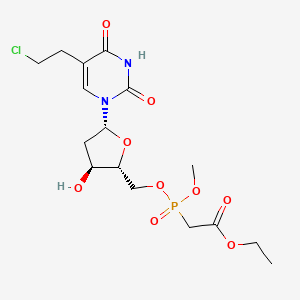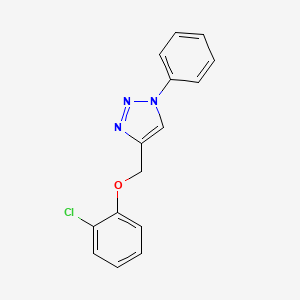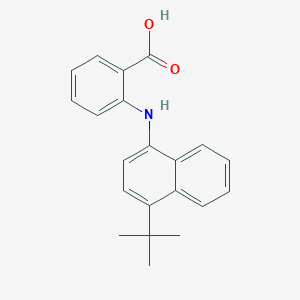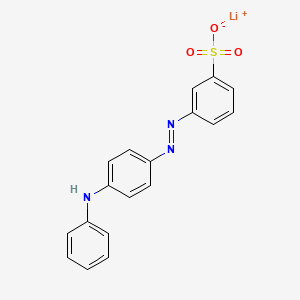
Prozapine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of prozapine hydrochloride involves several steps. One method includes reacting diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to obtain crude prozapine, which is then purified and salified with hydrochloric acid to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves dissolving promethazine base in acetone, adding medicinal activated carbon for decoloring, filtering, and then introducing dry hydrochloric acid gas to crystallize the product. The crystallized product is then rinsed with acetone, centrifugally filtered, and dried in a vacuum to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Prozapine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, reagents such as sodium N-bromo-benzenesulfonamide (bromamine-B) in acidic medium (HClO4) are commonly used. The reaction follows a fractional order dependence on acid concentration and first-order dependence on the oxidant and substrate .
Major Products Formed: The major products formed from the oxidation of this compound include prozapine S-oxide .
Applications De Recherche Scientifique
Prozapine hydrochloride has a wide range of scientific research applications. It is used in the study of drug-surfactant interactions, particularly in the assembly behavior and physicochemical parameters of drug-surfactant mixtures. For example, the interaction between tetradecyltrimethylammonium bromide and this compound has been characterized using conductometric methods . Additionally, this compound is used in electrochemical sensors for monitoring pharmaceutical compounds in biological samples .
Mécanisme D'action
Prozapine hydrochloride exerts its effects by blocking dopamine receptors in the brain. Dopamine is involved in transmitting signals between brain cells, and an excess amount of dopamine can cause over-stimulation of dopamine receptors, leading to psychotic illness. By blocking these receptors, this compound helps control psychotic illness .
Comparaison Avec Des Composés Similaires
Prozapine hydrochloride is similar to other phenothiazine compounds such as promethazine hydrochloride, promazine hydrochloride, chlorpromazine, and trifluopromazine. These compounds share a phenothiazine structure and have various biological effects, including antipsychotic, antimalarial, antimicrobial, tranquilizing, anti-inflammatory, and antitumor activities . this compound is unique due to its specific antispasmodic properties and weak anticholinergic activity .
List of Similar Compounds:- Promethazine hydrochloride
- Promazine hydrochloride
- Chlorpromazine
- Trifluopromazine
Propriétés
Numéro CAS |
13657-24-4 |
|---|---|
Formule moléculaire |
C21H28ClN |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-(3,3-diphenylpropyl)azepane;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21H,1-2,9-10,15-18H2;1H |
Clé InChI |
FQPKTVQUKHWXFF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Numéros CAS associés |
3426-08-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



